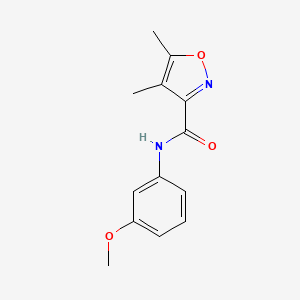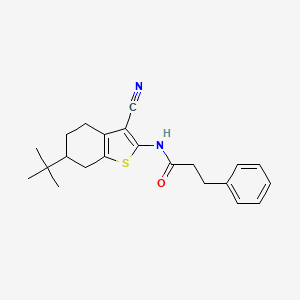![molecular formula C13H13F2NO4S2 B10959426 N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide](/img/structure/B10959426.png)
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a sulfonamide group, and a difluoromethoxy-ethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.
Attachment of the Difluoromethoxy-Ethoxyphenyl Moiety: This step involves the reaction of the thiophene-sulfonamide intermediate with a difluoromethoxy-ethoxyphenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide is unique due to its combination of a difluoromethoxy-ethoxyphenyl moiety with a thiophene-sulfonamide structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13F2NO4S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H13F2NO4S2/c1-2-19-11-8-9(5-6-10(11)20-13(14)15)16-22(17,18)12-4-3-7-21-12/h3-8,13,16H,2H2,1H3 |
InChI Key |
SBSPGUPJARBRTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10959348.png)


![N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide](/img/structure/B10959363.png)

![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10959383.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959391.png)
![6-tert-butyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10959403.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10959404.png)
methanone](/img/structure/B10959407.png)
![[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone](/img/structure/B10959417.png)

![N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10959423.png)
![4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10959424.png)
